molecular formula C18H21FN4O3 B2923032 1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one CAS No. 2380166-64-1

1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one

Cat. No.: B2923032
CAS No.: 2380166-64-1
M. Wt: 360.389
InChI Key: XUYXGBYGHHAYRY-UHFFFAOYSA-N
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Description

1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one is a complex organic compound that features a pyrimidine ring substituted with a fluoro and methoxyphenyl group, a piperazine ring, and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic conditions.

    Introduction of the Fluoro and Methoxyphenyl Groups: The fluoro and methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Attachment of the Methoxyethanone Moiety: The final step involves the attachment of the methoxyethanone moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methoxyethanone moiety can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: This compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxyphenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can enhance the binding affinity of the compound to its target. The piperazine ring can act as a flexible linker, allowing the compound to adopt the optimal conformation for binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one is unique due to its combination of a fluoro-substituted pyrimidine ring, a piperazine ring, and a methoxyethanone moiety. This unique combination of structural features can confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-25-11-15(24)22-7-9-23(10-8-22)18-16(19)17(20-12-21-18)13-3-5-14(26-2)6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYXGBYGHHAYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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